
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is an organic compound with the molecular formula C14H14BrClO5 and a molecular weight of 377.62 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzoyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
The synthesis of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with diethyl malonate. The reaction is catalyzed by a base such as sodium ethoxide in an ethanol solvent. The mixture is refluxed for several hours, followed by acidification to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate can be compared with similar compounds such as:
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate: This compound has a fluorine atom instead of chlorine, which affects its reactivity and biological activity.
1,3-Diethyl 2-(3-bromo-4-methylbenzoyl)propanedioate:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct reactivity and biological properties.
Propiedades
Fórmula molecular |
C14H14BrClO5 |
|---|---|
Peso molecular |
377.61 g/mol |
Nombre IUPAC |
diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
MLSLMTZLAZTCNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


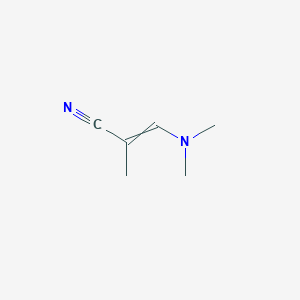
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)

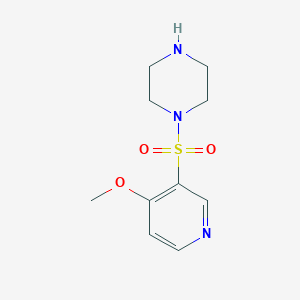
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
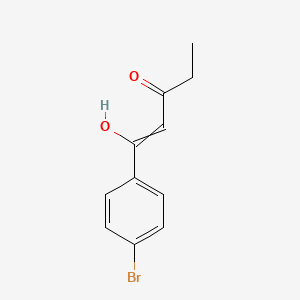
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)

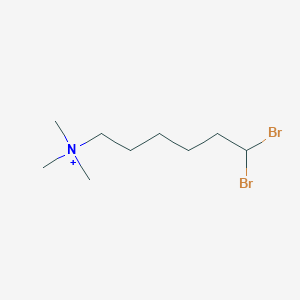
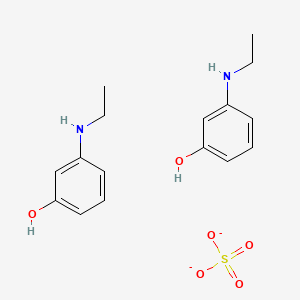
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

